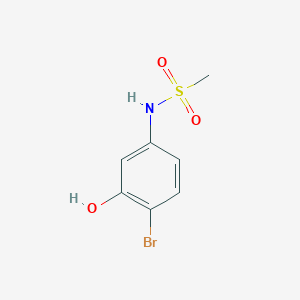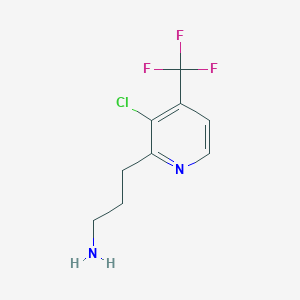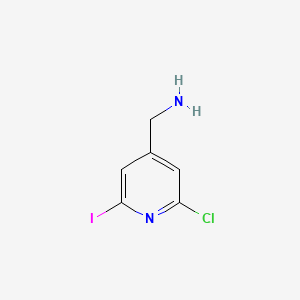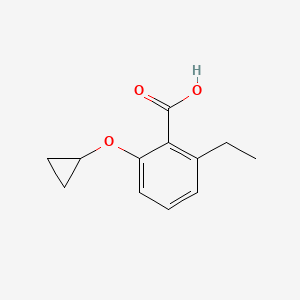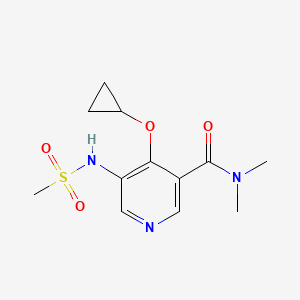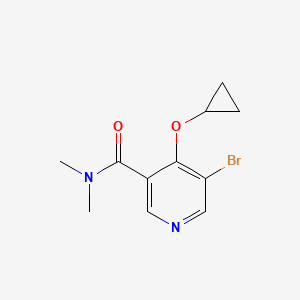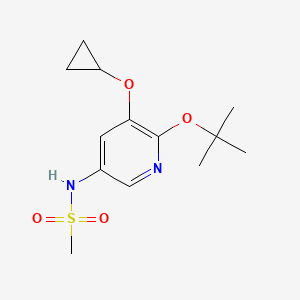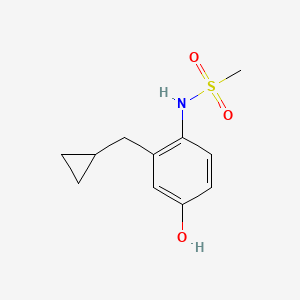
N-(2-(Cyclopropylmethyl)-4-hydroxyphenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Cyclopropylmethyl)-4-hydroxyphenyl)methanesulfonamide is an organosulfur compound that features a sulfonamide functional group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the cyclopropylmethyl and hydroxyphenyl groups in its structure contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Cyclopropylmethyl)-4-hydroxyphenyl)methanesulfonamide typically involves the reaction of a sulfonyl chloride with an amine. For example, methanesulfonyl chloride can react with 2-(cyclopropylmethyl)-4-hydroxyaniline under basic conditions to form the desired sulfonamide. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid generated during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(Cyclopropylmethyl)-4-hydroxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form a sulfonic acid derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Formation of cyclopropylmethyl-4-hydroxybenzaldehyde.
Reduction: Formation of cyclopropylmethyl-4-hydroxybenzenesulfonic acid.
Substitution: Formation of nitro or halogenated derivatives of the parent compound.
Aplicaciones Científicas De Investigación
N-(2-(Cyclopropylmethyl)-4-hydroxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(2-(Cyclopropylmethyl)-4-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with similar functional groups but lacking the cyclopropylmethyl and hydroxyphenyl groups.
Sulfanilamide: A well-known sulfonamide used in antibacterial drugs.
Sulfamethoxazole: Another sulfonamide antibiotic with a different substitution pattern on the aromatic ring.
Uniqueness
N-(2-(Cyclopropylmethyl)-4-hydroxyphenyl)methanesulfonamide is unique due to the presence of the cyclopropylmethyl group, which can impart additional steric and electronic effects, potentially enhancing its reactivity and specificity in biological systems. The hydroxyphenyl group also contributes to its distinct chemical properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H15NO3S |
|---|---|
Peso molecular |
241.31 g/mol |
Nombre IUPAC |
N-[2-(cyclopropylmethyl)-4-hydroxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C11H15NO3S/c1-16(14,15)12-11-5-4-10(13)7-9(11)6-8-2-3-8/h4-5,7-8,12-13H,2-3,6H2,1H3 |
Clave InChI |
YMTYMGDSPVWJNE-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=C(C=C(C=C1)O)CC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridin-2-YL)methanol](/img/structure/B14842657.png)
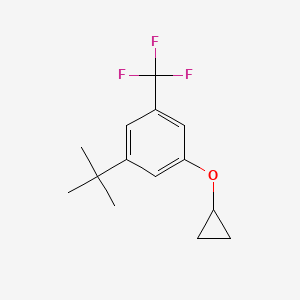

![[3-Methoxy-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14842675.png)
